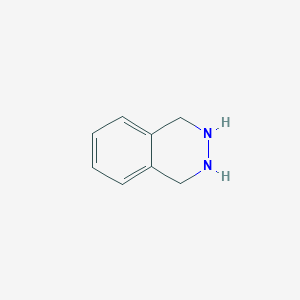

1,2,3,4-Tetrahydrophthalazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIWEDICJHIFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60789-87-9 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30157096 | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-89-1 | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydrophthalazine and Its Derivatives

Classical Approaches to 1,2,3,4-Tetrahydrophthalazine Synthesis

Classical methods for the synthesis of the this compound core primarily involve the reduction of the aromatic phthalazine (B143731) ring system or the condensation of appropriate precursors.

The reduction of phthalazine is a direct route to obtain this compound. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a widely employed technique for the reduction of phthalazine. This method involves the use of a metal catalyst and a hydrogen source to saturate the heterocyclic ring.

The catalytic hydrogenation of phthalazine has been studied under various conditions, employing different catalysts and solvents. For instance, phthalazine can be hydrogenated at both low and high pressures and temperatures over catalysts such as 5% Palladium on Carbon (Pd/C), 5% Ruthenium on Carbon (Ru/C), 5% Rhodium on Alumina (B75360) (Rh/Al2O3), 5% Rhodium on Carbon (Rh/C), and 5% Platinum on Carbon (Pt/C). byu.edu The reaction can yield a mixture of products, including 1,2-dihydrophthalazine, this compound, and even ring-opened products like α,α'-diamino-o-xylene, depending on the reaction conditions. byu.edu A study by Elder in 1969 detailed the detection and isolation of eight different products from the hydrogenation of phthalazine, highlighting the complexity of this reduction. byu.edu More recent research has also explored the use of platinum-catalyzed hydrogenation for the cleavage of the N-N bond in tetrahydrophthalazines as a route to 1,4-diamines. ubc.ca

Table 1: Catalysts and Conditions for Phthalazine Hydrogenation

| Catalyst | Pressure | Temperature | Solvent | Key Products | Reference |

|---|---|---|---|---|---|

| 5% Pd/C | 60-2000 psi | Room Temp - 150°C | Neutral & Acidic | This compound, 1,2-Dihydrophthalazine | byu.edu |

| 5% Ru/C | 60-2000 psi | Room Temp - 150°C | Neutral & Acidic | This compound, 1,2-Dihydrophthalazine | byu.edu |

| 5% Rh/Al2O3 | 60-2000 psi | Room Temp - 150°C | Neutral & Acidic | This compound, 1,2-Dihydrophthalazine | byu.edu |

| 5% Rh/C | 60-2000 psi | Room Temp - 150°C | Neutral & Acidic | This compound, 1,2-Dihydrophthalazine | byu.edu |

| 5% Pt/C | 60-2000 psi | Room Temp - 150°C | Neutral & Acidic | This compound, 1,2-Dihydrophthalazine | byu.edu |

| Raney Nickel | 1-4 MPa | 40-90°C | Alkaline | 2-amino-1,2,3,4-tetrahydro-phthalazine-1,4-dione sodium salt | google.com |

Reduction Strategies for Phthalazine to this compound

Reductive Agents in this compound Synthesis (e.g., Sodium Borohydride)

Chemical reducing agents, particularly sodium borohydride (B1222165) (NaBH4), offer a convenient alternative to catalytic hydrogenation for the synthesis of this compound. Sodium borohydride is a milder reducing agent compared to others like lithium aluminum hydride, making it more selective for the reduction of the C=N bonds in the phthalazine ring without affecting other functional groups that might be present in the molecule. youtube.com

The reduction of phthalazine with sodium amalgam was an early method used to produce tetrahydrophthalazine. unishivaji.ac.in Sodium borohydride has been utilized in the synthesis of substituted phthalazinones, where it reduces a phthalic anhydride (B1165640) intermediate. sci-hub.semdpi.com The mechanism of reduction by sodium borohydride involves the transfer of a hydride ion (H-) to the electrophilic carbon atom of the C=N bond. youtube.com This process is typically carried out in a protic solvent like ethanol (B145695) or methanol, which provides a proton to neutralize the resulting negatively charged nitrogen atom. youtube.commit.edu

Table 2: Use of Sodium Borohydride in Tetrahydrophthalazine Synthesis

| Starting Material | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Phthalic Anhydride Intermediate | Sodium borohydride, THF, room temperature | 4-substituted phthalazinone precursor | sci-hub.semdpi.com |

| Mixed Anhydride Intermediate | Sodium borohydride, THF, -15°C | 6(7)-hydroxymethylphthalazinone precursor | mdpi.com |

Condensation Reactions in this compound Formation

Condensation reactions provide a versatile route to the this compound scaffold by constructing the heterocyclic ring from acyclic precursors. These methods often involve the reaction of a hydrazine (B178648) derivative with a suitable difunctional electrophile.

The reaction of hydrazine and its derivatives with ortho-disubstituted benzene (B151609) compounds is a cornerstone for the synthesis of the phthalazine framework. longdom.orglongdom.org For instance, the condensation of α,α,α',α'-tetrahalo-o-xylene derivatives with hydrazine yields phthalazines, which can then be reduced to the tetrahydro level. unishivaji.ac.in

More direct approaches involve the reaction of hydrazine derivatives with precursors that already contain a partially reduced ring. For example, o-bromo benzaldehyde (B42025) has been reacted with phenyl hydrazine in the presence of a molybdenum carbonyl complex to synthesize phthalazine derivatives. sci-hub.se Furthermore, the reaction of 2-iodobenzyl bromide with various hydrazine derivatives under a carbon monoxide atmosphere, catalyzed by palladium, yields tetrahydrophthalazin-one derivatives. researchgate.net The choice of hydrazine derivative (e.g., methylhydrazine, phenylhydrazine) allows for the introduction of substituents at the N-2 position of the resulting tetrahydrophthalazine ring. longdom.orgresearchgate.net

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. baranlab.orgnih.govnih.govnih.gov Several MCRs have been developed for the synthesis of tetrahydrophthalazine derivatives.

One notable example is the palladium-catalyzed three-component cascade hydrazinocarbonylation. researchgate.net In this reaction, iodoarenes, carbon monoxide, and various hydrazine derivatives are combined to form 1,2,3,4-tetrahydrophthalazin-1-one and 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives. researchgate.net Another approach involves a one-pot, four-component condensation of phthalimide, hydrazine hydrate (B1144303), an aromatic aldehyde, and malononitrile (B47326) or ethyl cyanoacetate, catalyzed by a Lewis acid like NiCl2·6H2O, to produce 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives, which contain a tetrahydrophthalazine core. longdom.org The Passerini and Ugi reactions, which are well-known MCRs, have also been adapted for the synthesis of complex heterocyclic systems, and their principles can be applied to the construction of scaffolds related to tetrahydrophthalazines. baranlab.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov These reactions offer a high degree of molecular diversity by allowing for variation in each of the components. nih.gov

Table 3: Multi-component Reactions for Tetrahydrophthalazine Scaffolds

| Reaction Type | Components | Catalyst | Product | Reference |

|---|---|---|---|---|

| Palladium-catalyzed cascade hydrazinocarbonylation | 2-Iodobenzyl bromide, Carbon Monoxide, Hydrazine derivatives | Palladium(0) | 1,2,3,4-Tetrahydrophthalazin-1-one derivatives | researchgate.net |

| One-pot four-component condensation | Phthalimide, Hydrazine hydrate, Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | NiCl2·6H2O | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione derivatives | longdom.org |

| Three-component reaction | Phthalic anhydride, Hydrazine monohydrate, Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | CuFe2O4 nanoparticles | Phthalazine derivatives | sharif.edu |

| Three-component reaction | Phthalic anhydride, Hydrazine monohydrate, Aromatic aldehydes, Dimedone | ZrP2O7 nanoparticles | Phthalazine derivatives | sharif.edu |

| One-pot three-component reaction | Aldehydes, 1,3-Diketones, Phthalhydrazide | 2,4,6-trichlorotriazine (TCT) | 1H-Indazolo[1,2-b]phthalazine-1,6,11-trione derivatives | scielo.org.mxredalyc.org |

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic routes have been developed to overcome the limitations of classical methods, enabling the regio- and stereoselective synthesis of complex tetrahydrophthalazine derivatives. These strategies include transition-metal-catalyzed reactions and radical-mediated cyclizations, which offer high efficiency and functional group tolerance.

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for constructing the core structure of tetrahydrophthalazinone derivatives. researchgate.netnih.gov This methodology typically involves a three-component cascade reaction using an iodoarene, carbon monoxide (CO), and a hydrazine derivative as the nitrogen-containing nucleophile. researchgate.net

Specifically, 1,2,3,4-tetrahydrophthalazin-1-one derivatives can be synthesized in high yields (up to 85%) through the palladium-catalyzed hydrazinocarbonylation of 2-iodobenzyl bromide. researchgate.net In this process, the palladium catalyst facilitates the insertion of carbon monoxide and subsequent cyclization with the hydrazine.

The synthesis of 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives is also achievable using 1,2-diiodobenzene (B1346971) as the bifunctional substrate. researchgate.netnih.gov However, this reaction tends to be less selective and produces lower yields, often accompanied by the formation of various hydrazide side products. nih.gov The reaction's outcome is sensitive to the nature of the N-nucleophile; for instance, using primary amines instead of hydrazines with 1,2-diiodobenzene under similar conditions leads to the formation of N-substituted phthalimides via double carbonylation. researchgate.net

Detailed research findings on this method are summarized below:

| Substrate | Product | Catalyst System | Yield | Reference |

| 2-Iodobenzyl bromide | 1,2,3,4-Tetrahydrophthalazin-1-one derivatives | Palladium catalyst, CO, Hydrazine derivatives | Up to 85% | researchgate.net |

| 1,2-Diiodobenzene | 1,2,3,4-Tetrahydrophthalazin-1,4-dione derivatives | Palladium catalyst, CO, Hydrazine derivatives | Low yields | researchgate.netnih.gov |

| 1,2-Diiodobenzene | N-substituted phthalimides | Palladium catalyst, CO, Primary amines | Up to 100% | researchgate.net |

This table summarizes the outcomes of palladium-catalyzed carbonylation reactions for the synthesis of tetrahydrophthalazine derivatives and related compounds.

Radical cyclization has been developed as a novel and effective strategy for the regio- and stereocontrolled synthesis of tetrahydrophthalazine derivatives, addressing a significant challenge in the field. nih.govubc.ca This approach offers high yields and excellent diastereoselectivity, providing access to specific isomers that were previously difficult to obtain. nih.gov

A key innovation in this area is the use of a 6-endo-trig radical cyclization onto a hydrazone acceptor. nih.govubc.ca This pathway is crucial for achieving regio-controlled and stereoselective synthesis. ubc.ca The reaction proceeds with high diastereoselectivity, favoring the formation of the trans-product in ratios greater than 95:5. nih.gov This method has proven effective for synthesizing 1,4-disubstituted tetrahydrophthalazines with yields ranging from 55% to 98%. nih.govubc.ca The development of this 6-endo-trig cyclization represents a significant advance, as it provides a reliable route to specific stereoisomers of the tetrahydrophthalazine core. nih.govubc.ca Copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have also been explored for synthesizing related dihydropyridazine (B8628806) structures. sci-hub.st

The radical cyclization methodology offers versatile synthetic protocols, including both one-pot and stepwise procedures. nih.govubc.ca These options enhance the method's applicability and convenience for generating a diverse range of substituted tetrahydrophthalazines. ubc.ca

Stepwise Protocol: In the stepwise approach, the synthesis begins with the preparation of the required hydrazone substrates. These pre-formed hydrazones are then subjected to radical cyclization conditions to yield the desired tetrahydrophthalazine derivatives. nih.gov

Both protocols demonstrate good efficiency and robustness, with high functional group tolerance. ubc.ca

| Protocol | Starting Materials | Key Features | Yield | Reference |

| Stepwise | Pre-formed hydrazones | High diastereoselectivity (>95:5 trans) | 55-80% | nih.govubc.ca |

| One-Pot | Aldehydes and Boc-hydrazides | In situ hydrazone formation, streamlined process | 55-98% | nih.govlookchem.com |

This table compares the stepwise and one-pot radical cyclization protocols for synthesizing substituted tetrahydrophthalazines.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for tetrahydrophthalazine derivatives. tandfonline.comresearchgate.nettandfonline.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. acs.org

One green strategy involves the Knoevenagel condensation of 3-(1,4-dioxo-3,4-dihydrophthalazin-(1H)-yl)-3-oxopropanenitrile with indole-3-aldehyde, followed by alkylation. tandfonline.comtandfonline.com This method can be performed using ethanol, a greener solvent, and catalysts like L-proline. tandfonline.comresearchgate.net

Ultrasound-assisted synthesis has emerged as a valuable green chemistry tool, offering significant advantages over conventional heating methods. mdpi.comnih.govnih.gov The application of ultrasonic irradiation can dramatically reduce reaction times (from hours or days to minutes), increase product yields, and lower energy consumption. mdpi.comnih.gov These methods often use eco-friendly solvents like water or ethanol-water mixtures. nih.govresearchgate.net While specific examples detailing the ultrasound-assisted synthesis of this compound are emerging, the technique has been successfully applied to a wide range of other heterocyclic compounds. mdpi.comoszk.hu For instance, the synthesis of various heterocycles has been achieved with high yields under ultrasonic irradiation, demonstrating the potential of this energy-efficient approach for the synthesis of tetrahydrophthalazine derivatives as well. mdpi.comnih.gov

Green Chemistry Approaches in this compound Derivative Synthesis

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the need for conventional solvents. Several methods for synthesizing derivatives of this compound have been developed under such conditions.

One notable approach involves the one-pot, three-component condensation reaction of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide. This reaction can be efficiently catalyzed by recyclable solid acids like silica (B1680970) sulfuric acid or dodecylphosphonic acid (DPA) under solvent-free conditions, leading to the formation of 2H-indazolo[2,1-b]phthalazine-triones. longdom.org

Another example is the microwave-assisted synthesis of 2-(3-aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. This method involves the reaction of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF under microwave irradiation, also in solvent-free conditions. tandfonline.comsemanticscholar.orgscispace.com Similarly, the condensation of 1,8-naphthyridine-3-carboxylic acid hydrazides with phthalic anhydride has been achieved using p-Toluenesulfonic acid (PTSA) as a catalyst under solid-state (solvent-free) conditions. tandfonline.comsemanticscholar.orgresearchgate.net

The Grindstone multicomponent reagent method offers another solvent-less alternative. For instance, the synthesis of tetrahydropyrimidine (B8763341) derivatives has been accomplished by mixing benzaldehyde, urea, and ethyl acetoacetate (B1235776) with a catalytic amount of CuCl₂·2H₂O and grinding the components together. nih.gov This technique highlights a growing trend towards minimizing solvent use in heterocyclic synthesis.

Table 1: Examples of Solvent-Free Synthesis Conditions for Tetrahydrophthalazine Derivatives

| Reactants | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, 1,3-dicarbonyls, Phthalhydrazide | Silica sulfuric acid or DPA | Solvent-free | 2H-indazolo[2,1-b]phthalazine-triones | longdom.org |

| 3-Aryl-2-hydrazino-1,8-naphthyridines, Phthalic anhydride | DMF (catalytic) | Microwave irradiation | 2-(3-Aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones | tandfonline.comsemanticscholar.orgscispace.com |

| 1,8-Naphthyridine-3-carboxylic acid hydrazides, Phthalic anhydride | p-Toluenesulfonic acid (PTSA) | Solid-state | 1,8-Naphthyridine-3-carbonylphthalazine-1,4-diones | tandfonline.comsemanticscholar.orgresearchgate.net |

Synthesis of Key Intermediates and Precursors for this compound Synthesis

Preparation of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine, also known as phthalhydrazide, is a fundamental precursor for many more complex phthalazine derivatives. A common and straightforward method for its synthesis involves the reaction of phthalic anhydride with hydrazine hydrate. longdom.org This condensation reaction is typically carried out in a solvent such as acetic acid. longdom.org

A more complex derivative, 3-(1,4-dioxo-3,4-dihydrophthalazin-(1H)-yl)-3-oxopropanenitrile, is synthesized from the reaction of diethyl phthalate (B1215562) with ethyl cyanoacetic acid hydrazide. semanticscholar.org This intermediate is valuable for further functionalization. tandfonline.comsemanticscholar.orgresearchgate.nettandfonline.com Another approach to synthesizing 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives is through the palladium-catalyzed cascade hydrazinocarbonylation of 1,2-diiodobenzene with hydrazine derivatives. researchgate.net However, this method can be less selective and may lead to the formation of various hydrazide side products. researchgate.net

Low-temperature oxidation of the corresponding cyclic hydrazide using t-butyl hypochlorite (B82951) with an alkali metal salt of the hydrazide is another effective method for preparing 1,4-phthalazinedione. unishivaji.ac.in

Synthesis of 5-Amino-1,2,3,4-tetrahydrophthalazine-1,4-dione Sodium Salt Dihydrate (Sodium Nucleinate/Tamerit®)

This specific salt, known by the trade names Sodium Nucleinate and Tamerit®, is a derivative of luminol (B1675438) (5-Amino-2,3-dihydrophthalazine-1,4-dione). srce.hrsigmaaldrich.comresearchgate.netresearchgate.netsrce.hrmolport.commatrix-fine-chemicals.com Its synthesis is a multi-step process that begins with the preparation of 3-nitrophthalic acid.

The synthesis route generally involves:

Conversion of 3-nitrophthalic acid anhydride with hydrazine hydrate to form 3-nitrophthalohydrazide. google.com

Reduction of the nitro group to an amino group to yield 3-aminophthalhydrazide (luminol). unishivaji.ac.ingoogle.com

A key molecular rearrangement of 3-aminophthalhydrazide to form the 2-amino isomer. google.comgoogle.com

Finally, reaction with a sodium hydroxide (B78521) solution to form the desired 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate. srce.hrgoogle.comgoogle.com

An alternative patented method describes the synthesis starting from 3-aminophthalic acid hydrazide. Under the action of an alkali, an isomerization occurs where a proton from a nitrogen atom migrates to a carbonyl oxygen, creating a hydroxyl group with acidic properties that then forms the sodium salt. researchgate.net This process yields the technical sodium salt of 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione as a dihydrate. researchgate.net A high yield of 94% has been reported for the formation of the sodium salt, which is then purified. google.com

Molecular Rearrangement of 3-Aminophthalhydrazide

A critical step in the synthesis of certain bioactive phthalazine derivatives is the molecular rearrangement of 3-aminophthalhydrazide. To produce 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate (Galavit), 3-aminophthalhydrazide is subjected to a molecular rearrangement to yield its isomer, 2-aminophthalhydrazide. google.com

This rearrangement is carried out in the presence of a halogen, such as bromine. google.com The process involves passing bromine through 3-aminophthalhydrazide heated to 70-80°C. google.com The bromine acts as a substituent that facilitates the shift of the amino group. google.com The resulting 2-aminophthalhydrazide is then treated with sodium hydroxide to produce the final product. google.com This method is reported to enhance the selectivity of the reaction and reduce production waste. google.com

Mechanistic Investigations of this compound Formation Reactions

The formation of the this compound ring can proceed through several mechanistic pathways, depending on the reactants and conditions.

One investigated mechanism is a novel 6-endo-trig radical cyclization onto hydrazones. ubc.ca This method allows for the regio-controlled and stereoselective synthesis of substituted tetrahydrophthalazines. ubc.ca The protocols developed, which can be performed as one-pot or stepwise processes, are efficient and tolerate a wide range of functional groups, providing the desired products in high yields (50-98%) with excellent trans-diastereoselectivity for 1,4-disubstituted products. ubc.ca

Another pathway involves a cascade reaction. The synthesis of 1,2,3,4-tetrahydrophthalazin-1-one and 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives can be achieved via a three-component palladium-catalyzed cascade hydrazinocarbonylation using iodoarenes, carbon monoxide, and hydrazine derivatives. researchgate.net The formation of the products and potential side-products is rationalized based on a simplified catalytic cycle involving palladium. researchgate.net

Density functional theory (DFT) calculations have been used to explore the mechanism of forming tetralin structures via a nitrogen deletion/Diels-Alder cascade reaction starting from a phthalazine derivative. nih.gov This study suggests that the extrusion of N₂ from a dihydrophthalazine dicarboxylate forms a triplet diradical, which then converts to a singlet ortho-xylylene intermediate. This intermediate then undergoes a Diels-Alder cycloaddition. nih.gov

Kinetic studies have also been performed on the reductive alkylation of azoarenes to form N,N'-disubstituted 1,2,3,4-tetrahydrophthalazines, providing further insight into the reaction mechanism. rsc.org

Reactivity and Chemical Transformations of 1,2,3,4 Tetrahydrophthalazine

Functionalization of the Tetrahydrophthalazine Ring System

The nitrogen atoms at positions 2 and 3 of the 1,2,3,4-tetrahydrophthalazine ring are nucleophilic and readily undergo reactions with various electrophiles, leading to a wide array of N-substituted derivatives.

N-Alkylation: The secondary amine functionalities can be alkylated using alkyl halides in the presence of a base. For instance, reaction with alkyl halides can yield N-alkylated derivatives. The degree of alkylation can be controlled by the stoichiometry of the reagents and reaction conditions.

N-Acylation: Acylation of the nitrogen atoms is a common transformation, typically achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is often used to introduce carbonyl-containing functional groups, which can serve as handles for further synthetic manipulations or to modulate the biological activity of the molecule.

| Acylating Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Acetyl chloride | 2-Acetyl-1,2,3,4-tetrahydrocarbazole | Anhydrous K2CO3, DMF, 0-5 °C | - |

| Benzoyl chloride | 2-Benzoyl-1,2,3,4-tetrahydrocarbazole | Anhydrous K2CO3, DMF, 0-5 °C | - |

Note: Data for this compound was not specifically available, so data for the related 1,2,3,4-tetrahydrocarbazole is provided as an illustrative example of N-acylation of a similar heterocyclic system.

Reaction with Aldehydes and Ketones: The nitrogen atoms of this compound can react with carbonyl compounds such as aldehydes and ketones. This can lead to the formation of various condensation products. For example, reaction with phthalaldehyde under certain conditions can yield more complex, biologically relevant tetrahydrophthalazine derivatives. rsc.org These reactions are typically condensation reactions where two molecules join with the loss of a small molecule, such as water. chemguide.co.ukjackwestin.comnih.govlibretexts.org

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound derivatives allow for the introduction of various substituents, further diversifying the chemical space of this scaffold. The directing effects of the substituents on the tetrahydrophthalazine ring play a crucial role in determining the position of the incoming electrophile. The partially saturated heterocyclic ring, particularly the nitrogen atoms, can influence the electron density of the aromatic ring.

Nitration: Introduction of a nitro group onto the aromatic ring is a key transformation. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. youtube.com The conditions of the nitration can be controlled to achieve selective mononitration or dinitration. researchgate.net The position of nitration is influenced by the directing effects of the substituents already present on the tetrahydrophthalazine ring.

Halogenation: Halogen atoms can be introduced onto the aromatic ring through electrophilic halogenation. Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed for this purpose. The regioselectivity of the halogenation is governed by the electronic properties of the N-substituted this compound derivative.

Oxidation Reactions of this compound Derivatives

Oxidation of the this compound ring system can lead to the formation of less saturated phthalazine (B143731) derivatives, namely dihydrophthalazines and fully aromatic phthalazines.

The dehydrogenation of this compound provides a direct route to its more unsaturated counterparts. This transformation can be achieved using various oxidizing agents or catalytic methods. For instance, electrochemical oxidation of related 2,3-dihydrophthalazine-1,4-dione has been shown to yield the corresponding phthalazine-1,4-dione. ias.ac.in Catalytic dehydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the aromatization of cyclic hydrocarbons and heterocycles. nih.govnih.govrsc.orgkorea.ac.kr

| Catalyst | Substrate | Product | Conditions | Selectivity |

|---|---|---|---|---|

| Pd/C | Tetralin | Naphthalene | High Temperature | High |

| Pt/C | Decalin | Tetralin | High Temperature | High |

Reduction Reactions of this compound Derivatives

Reduction of the this compound ring system can proceed via cleavage of the nitrogen-nitrogen bond, leading to the formation of valuable diamine products.

The reductive cleavage of the N-N bond in cyclic hydrazines like this compound affords 1,2-bis(aminomethyl)benzene derivatives, also known as o-xylylenediamines. This transformation is a powerful tool for the synthesis of 1,4-diamines. Various reducing agents can be employed for this purpose, including metal hydrides and catalytic hydrogenation. For instance, a photocatalytic system using visible light has been developed for the cleavage of N-N bonds in hydrazines and hydrazides. nih.gov Diboron reagents have also been shown to effectively promote the N-N cleavage of various substrates. nih.gov

| Substrate | Reducing Agent/System | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylhydrazides | Ru(bpyrz)32, visible light, air | Secondary aromatic amines | MeCN/MeOH | - | nih.gov |

| Hydrazines | B2nep2, KOMe | Amines | - | - | nih.gov |

Cyclization Reactions Involving this compound Scaffolds

The this compound framework serves as a versatile building block in the synthesis of more complex, fused heterocyclic systems. These reactions are of significant interest due to the diverse pharmacological activities exhibited by the resulting polycyclic compounds.

The annulation of additional heterocyclic rings onto the this compound core can be achieved through various cyclization strategies. A common precursor for these reactions is 1-hydrazinophthalazine, a derivative of the tetrahydrophthalazine system. This compound provides a reactive hydrazine (B178648) moiety that can participate in cyclocondensation reactions with suitable reagents to form fused triazole and tetrazole ring systems.

One notable example is the synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives. The reaction of 1-hydrazinophthalazine with carbon disulfide in the presence of a base like pyridine (B92270) leads to the formation of 1,2,4-triazolo[3,4-a]phthalazine-3-thiol. In this reaction, the hydrazine group attacks the electrophilic carbon of carbon disulfide, followed by an intramolecular cyclization and subsequent aromatization to yield the fused triazole system. This transformation is a key step in the synthesis of various biologically active molecules.

Similarly, the tetrahydrophthalazine scaffold can be fused with a tetrazole ring. The synthesis of tetrazolo[5,1-a]phthalazine (B18776) derivatives has been reported, and these compounds have been investigated for their potential anticonvulsant activities. The formation of the fused tetrazole ring typically involves the reaction of a suitable phthalazine precursor with a source of azide, leading to an intramolecular cyclization.

The following table summarizes representative cyclization reactions for the formation of fused heterocyclic systems from phthalazine derivatives.

| Starting Material | Reagent(s) | Fused Heterocyclic Product | Reaction Conditions | Reference |

| 1-Hydrazinophthalazine | Carbon Disulfide, Pyridine, Triethylamine | 1,2,4-Triazolo[3,4-a]phthalazine-3-thiol | Initial reaction at 0°C, followed by heating to 50°C, and subsequent reflux. | |

| 6-Alkyoxytetrazolo[5,1-a]phthalazine derivatives | Not specified | Not applicable (product mentioned) | Not specified |

Rearrangement Reactions of this compound Derivatives

Information on the rearrangement reactions specifically involving the this compound scaffold is not extensively documented in readily available scientific literature. While general rearrangement reactions such as the Bamberger and Dimroth rearrangements are well-known for other nitrogen-containing heterocycles, their specific application to this compound derivatives is not prominently reported. Further research is required to fully explore the potential for skeletal and substituent rearrangements within this particular heterocyclic system.

Advanced Characterization Techniques in 1,2,3,4 Tetrahydrophthalazine Research

Spectroscopic Analysis of 1,2,3,4-Tetrahydrophthalazine and its Derivatives

Spectroscopic methods are central to the characterization of phthalazine (B143731) compounds, offering insights into their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound derivatives. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, researchers can map the connectivity and stereochemistry of a molecule.

In the study of 5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives, ¹H NMR and ¹³C NMR spectra provide definitive structural evidence. For instance, the ¹H NMR spectrum of 8-amino-4-ethoxyphthalazin-1(2H)-one shows distinct signals corresponding to its aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, and the amine and amide protons. Similarly, the ¹³C NMR spectrum reveals characteristic peaks for the carbonyl carbons, aromatic carbons, and the carbons of the ethoxy substituent, confirming the compound's structure.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹³C NMR | 160.9 | C=O |

| 153.9 | Cyclic C-NH₂ | |

| 152.9 | Cyclic C-O | |

| 134.9, 127.6, 121.2, 116.2, 112.5 | Aromatic Carbons | |

| 51.9 | OCH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectra typically show characteristic absorption bands that confirm the presence of key structural features.

For example, the IR spectrum of ethyl 2-(8-amino-4-oxo-1,2-dihydrophthalazin-1-ylidene)acetate, a derivative of 5-amino-2,3-dihydrophthalazine-1,4-dione, displays prominent absorption bands. A broad band around 3420 cm⁻¹ indicates the N-H stretching of the primary amine (NH₂), while a band at 3380 cm⁻¹ corresponds to the secondary amine (NH) group. Strong absorptions at 1695 cm⁻¹ and 1640 cm⁻¹ are characteristic of the carbonyl (C=O) stretching vibrations of the ester and amide groups, respectively.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| 3420 | N-H stretch (Primary Amine, NH₂) |

| 3380 | N-H stretch (Secondary Amine, NH) |

| 1695 | C=O stretch (Ester) |

| 1640 | C=O stretch (Amide) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the mass spectra of fused phthalazine-1,4-dione derivatives, specific fragmentation pathways lead to the formation of diagnostic ions that are characteristic of the core structure. When subjected to electron impact (EI), the molecular ion of these compounds undergoes fragmentation. A common pathway involves the cleavage of the molecule to produce a stable ion corresponding to phthalazine-1,4-dione at an m/z of 162. This ion can further fragment by losing a nitrogen atom (N₂) to give a peak at m/z 148, followed by losses of other small molecules like CO, CN, and C₂H₂. Another key fragmentation involves the formation of a phthalamide (B166641) radical cation at m/z 146, which subsequently breaks down to produce ions at m/z 132, 104, and 76. These consistent fragment ions serve as a fingerprint for identifying the phthalazine-1,4-dione framework in unknown samples.

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique widely used for the analysis of biomolecules. The choice of matrix is critical for successful analysis, especially for low molecular weight compounds. Recently, 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) has been identified as a novel and effective MALDI matrix.

DTCA offers several advantages over conventional matrices, including strong UV absorption, minimal background interference in the low-mass range, and high ionization efficiency for metabolites. These properties make it particularly suitable for metabolomics studies. In one study, DTCA was successfully used to analyze endogenous metabolites in the serum of mice, demonstrating its potential to enhance the detection of low molecular weight compounds in complex biological samples. The use of DTCA enabled the successful differentiation between control and experimental groups, leading to the identification of potential biomarkers.

Mass Spectrometry (MS), including GC-MS and MALDI-MS

Elemental Analysis for this compound Compounds

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. It provides the empirical formula of a substance and is used to confirm the purity and identity of newly synthesized derivatives of this compound. The experimentally determined percentages of each element are compared against the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 8-Amino-4-methoxyphthalazin-1(2H)-one | C₉H₉N₃O₂ | Calculated | 56.54 | 4.74 | 21.98 |

| Found | 56.88 | 4.51 | 22.04 | ||

| 8-Amino-4-ethoxyphthalazin-1(2H)-one | C₁₀H₁₁N₃O₂ | Calculated | 58.53 | 5.40 | 20.48 |

| Found | 58.76 | 5.17 | 20.14 |

Chromatographic Methods for Purity and Homogeneity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools for assessing the purity and homogeneity of newly synthesized this compound derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of a sample. libretexts.org In the context of this compound chemistry, TLC is routinely employed to get a quick snapshot of the components in a reaction mixture. researchgate.net The separation is based on the principle of adsorption, where the stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate. wisc.edu The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. wisc.edu

The retention factor (R_f_), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org The R_f_ value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. libretexts.org For instance, in the analysis of phthalazine derivatives on silica gel plates, a mobile phase consisting of a mixture of non-polar and polar solvents is often used to achieve optimal separation. sci-hub.se A study on certain phthalazine derivatives utilized a mobile phase of toluene–chloroform–methanol (70:20:1) for their separation by High-Performance Thin-Layer Chromatography (HPTLC), a more sophisticated and quantitative version of TLC. sci-hub.se The resulting hR_f_ values (R_f_ value multiplied by 100) provided a basis for their identification and purity assessment. sci-hub.se

Interactive Data Table: hR_f_ Values of Selected Phthalazine Derivatives

| Compound | Substituent (R) | hR_f Value sci-hub.se |

| 1 | -H | 45 |

| 2 | -CH₃ | 52 |

| 3 | -OCH₃ | 48 |

| 4 | -Cl | 55 |

| 5 | -NO₂ | 38 |

Note: The data presented is for illustrative purposes based on closely related phthalazine derivatives to demonstrate the application of TLC in this class of compounds.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used for the separation, identification, and quantification of compounds. tricliniclabs.com It operates under high pressure, forcing the mobile phase through a column packed with a stationary phase. tricliniclabs.com For the analysis of this compound and its analogs, reverse-phase HPLC (RP-HPLC) is a common mode. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The retention time (t_R_), the time it takes for a compound to travel from the injector to the detector, is the primary parameter used for identification in HPLC. The purity of a sample is determined by the presence of a single, sharp peak in the chromatogram. A general RP-HPLC method for the analysis of phthalazine involves a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid to ensure good peak shape. sielc.com The use of smaller particle size columns (e.g., 3 µm) can lead to faster analysis times, a technique known as Ultra-High-Performance Liquid Chromatography (UHPLC). sielc.com

X-ray Crystallography for Structural Elucidation of this compound Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, producing a unique pattern of spots. By analyzing the position and intensity of these spots, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

In the field of this compound research, X-ray crystallography has been instrumental in confirming the structure of novel derivatives. For example, the crystal structure of 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione, a complex fused derivative, was determined to confirm its molecular geometry and intermolecular interactions. sielc.com The analysis revealed that the molecule consists of an indazolone moiety fused to a phthalazine ring system. sielc.com The six-membered ring of the indazolone moiety adopts an envelope conformation. sielc.com Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and rational drug design.

Interactive Data Table: Crystallographic Data for a Fused Tetrahydrophthalazine Derivative

| Parameter | Value |

| Compound Name | 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione sielc.com |

| Chemical Formula | C₂₁H₁₆N₂O₃ sielc.com |

| Molecular Weight | 344.36 g/mol sielc.com |

| Crystal System | Monoclinic sielc.com |

| Space Group | P2₁/c sielc.com |

| a (Å) | 8.9028 (2) sielc.com |

| b (Å) | 11.4507 (3) sielc.com |

| c (Å) | 17.0274 (4) sielc.com |

| α (°) | 90 |

| β (°) | 104.618 (1) sielc.com |

| γ (°) | 90 |

| Volume (ų) | 1679.64 (7) sielc.com |

| Z | 4 sielc.com |

| Temperature (K) | 295 sielc.com |

| Radiation | Mo Kα sielc.com |

| R-factor (%) | 5.4 sielc.com |

Theoretical and Computational Studies of 1,2,3,4 Tetrahydrophthalazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sapub.org It is widely used to predict molecular geometries, energies, and other chemical properties. For a molecule like 1,2,3,4-tetrahydrophthalazine, DFT can provide a detailed picture of its electronic characteristics and reactivity.

The electronic structure of a molecule governs its chemical behavior. DFT calculations can elucidate this by determining the distribution of electrons and the energies of the molecular orbitals. Key parameters derived from these calculations help predict the molecule's reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sapub.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites where the molecule is likely to interact with other reagents.

Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. sapub.org These descriptors provide quantitative measures of a molecule's reactivity and stability.

For heterocyclic systems analogous to tetrahydrophthalazine, such as quinazolinone-vanillin derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these properties and explain their antioxidant activity. sapub.org The table below shows representative data for such a system, illustrating the type of information that DFT can provide.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.195 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.522 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 4.673 |

| Ionization Potential (IP) | -EHOMO | 6.195 |

| Electron Affinity (EA) | -ELUMO | 1.522 |

| Hardness (η) | (IP - EA) / 2 | 2.336 |

| Softness (S) | 1 / (2η) | 0.214 |

| Electronegativity (χ) | (IP + EA) / 2 | 3.858 |

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings and aid in structural elucidation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific functional group's stretching, bending, or twisting motion. These theoretical spectra, when compared with experimental data, can confirm the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. Theoretical NMR data provide valuable support for the assignment of signals in experimental spectra, confirming the connectivity and chemical environment of atoms within the molecule. The calculated chemical shifts generally show good agreement with experimental values.

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net Unlike quantum chemical calculations that often focus on static molecules, MD simulations provide insights into the dynamic behavior of systems. researchgate.netmdpi.com An MD simulation for a this compound system would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion.

These simulations can reveal:

Conformational Flexibility: The tetrahydro- portion of the molecule is not planar, and MD simulations can explore the different stable conformations (e.g., chair, boat) and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent, MD can detail the specific interactions, such as hydrogen bonding, between this compound and solvent molecules, and calculate properties like the solvation free energy.

Interactions with Other Molecules: MD is crucial for studying how this compound and its derivatives might interact with larger biological systems, such as proteins or DNA, by simulating the complex's dynamic behavior. researchgate.net

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajchem-b.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. ajchem-b.comwjpr.net Studies on phthalazine (B143731) derivatives have frequently employed molecular docking to investigate their potential as therapeutic agents, particularly as anticancer agents targeting protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ajchem-b.comnih.gov

Successful docking studies provide detailed information on how a ligand fits into the active site of a protein and predict the strength of this interaction.

Binding Mode: Docking algorithms generate various possible binding poses of the ligand in the receptor's active site. The most plausible pose is typically the one with the lowest energy score. This reveals the specific amino acid residues that the ligand interacts with.

Ligand-Protein Interactions: The stability of the ligand-receptor complex is determined by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Docking software identifies and visualizes these crucial interactions. For example, in studies of phthalazine derivatives targeting VEGFR-2, key hydrogen bonds with residues like Cys919 and Asp1046 in the kinase hinge region are often observed. ajchem-b.com

Binding Affinity: The docking "score" is a numerical value that estimates the binding affinity (often related to the Gibbs free energy of binding, ΔG). A lower (more negative) score generally indicates a stronger, more favorable binding interaction. These scores allow for the ranking of different derivatives and comparison with known inhibitors. ajchem-b.comwjpr.net

The following table presents representative docking results for a series of designed phthalazine derivatives against the VEGFR-2 kinase domain, illustrating how computational screening can identify promising candidates.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Sorafenib (Standard) | -9.7 | Cys919, Asp1046, Glu885 | Hydrogen Bond |

| Phthalazine Derivative P1 | -10.5 | Cys919, Asp1046 | Hydrogen Bond |

| Phthalazine Derivative P3 | -10.2 | Cys919, Asp1046, Glu917 | Hydrogen Bond |

| Phthalazine Derivative P4 | -11.1 | Cys919, Asp1046, His1026 | Hydrogen Bond, Pi-Alkyl |

| Phthalazine Derivative P7 | -10.8 | Cys919, Asp1046 | Hydrogen Bond |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a step-by-step understanding of how reactants are converted into products. researchgate.net This involves identifying all intermediates and, crucially, the transition states (TS)—the highest energy points along the reaction coordinate that connect reactants and products. DFT is the primary tool for these investigations.

For reactions involving the synthesis of phthalazine-related structures, such as the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, DFT calculations have been used to elucidate the reaction mechanism. researchgate.net Such studies can:

Identify Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined.

Characterize Transition States: The geometry of the transition state is calculated, and vibrational frequency analysis is performed to confirm it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency).

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter that determines the reaction rate. researchgate.net

The table below summarizes thermodynamic and kinetic data from a DFT study on a related reaction, showcasing the quantitative insights provided by such analyses. researchgate.net

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Activation Energy (Ea) (kJ mol⁻¹) | 189.0 | 210.6 |

| ΔG (kJ mol⁻¹) | -606.8 | -600.1 |

| ΔH (kJ mol⁻¹) | -610.7 | -603.6 |

| ΔS (kJ mol⁻¹ K⁻¹) | -0.0132 | -0.0117 |

Applications of 1,2,3,4 Tetrahydrophthalazine in Advanced Research

Role in Medicinal Chemistry and Pharmaceutical Research

The 1,2,3,4-tetrahydrophthalazine core is a privileged structure in drug discovery, leading to the development of compounds with a wide array of therapeutic applications. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant potential in treating inflammation, microbial infections, cancer, and neurological disorders.

Development of Anti-inflammatory Agents from this compound Derivatives

Derivatives of this compound have been identified as promising anti-inflammatory agents. A notable area of research involves the synthesis of 4a,5,8,8a-tetrahydrophthalazinon-1-ones. Specific compounds incorporating an arylpiperazine moiety have been shown to inhibit the production of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) in human whole blood. nih.gov This inhibitory action is comparable to well-known anti-inflammatory phosphodiesterase 4 (PDE4) inhibitors. nih.gov

Another significant derivative is Sodium Nucleinate, also known as Tamerit®, which is chemically 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate. americanelements.comnih.gov This compound exerts its anti-inflammatory effects by inhibiting the oxidative burst in human monocytes. americanelements.com By suppressing the generation of reactive oxygen species (ROS) in monocytes and macrophages, Sodium Nucleinate may interfere with the production of several proinflammatory cytokines. americanelements.com

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Mechanism of Action | Observed Effect |

|---|---|---|

| Arylpiperazine-containing 4a,5,8,8a-tetrahydrophthalazinon-1-ones | Inhibition of LPS-stimulated TNF-α production | Inhibited TNF-α release in human whole blood from COPD patients. nih.gov |

| Sodium Nucleinate (Tamerit®) | Inhibition of oxidative burst in monocytes | Strongly inhibited oxidative burst responses stimulated by PMA. americanelements.com |

| Sodium Nucleinate (Tamerit®) | Inhibition of inflammatory cytokine secretion | Decreased TNF-α, IFN-γ, and IL-6 response in human LPS-stimulated PBMNCs. nih.gov |

Investigation of Antimicrobial and Anticancer Activities

The tetrahydrophthalazine scaffold has been a fertile ground for the discovery of new antimicrobial and anticancer agents.

Anticancer Activity: Research has demonstrated that 2,3-dihydrophthalazine-1,4-dione derivatives possess potent cytotoxic activity against various cancer cell lines. rsc.org These compounds have shown effectiveness against murine leukemia cells and human cell lines including Tmolt3 leukemia, HeLa-S3, colon adenocarcinoma, and KB nasopharynx. rsc.org Some derivatives were also active against bronchogenic lung cancer, osteosarcoma, and glioma growth. rsc.org Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-a]phthalazine derivatives, have also been synthesized and evaluated. nih.gov One such compound, designated 11h, exhibited significant anticancer activity against MGC-803, EC-9706, HeLa, and MCF-7 cell lines, with IC50 values ranging from 2.0 to 4.5 μM. nih.gov Furthermore, studies on difunctional substituted 1,2-dihydrophthalazines revealed that compounds with an aryl substituent at the N-2 position of the phthalazine (B143731) cycle were particularly effective against a panel of 60 human tumor cell lines.

Table 2: Selected Anticancer Activities of Tetrahydrophthalazine Derivatives

| Compound/Derivative Class | Cell Lines Tested | Key Findings |

|---|---|---|

| 2,3-Dihydrophthalazine-1,4-dione derivatives | L1210 leukemia, Lewis lung, Ehrlich ascites carcinoma | Demonstrated in vivo activity. rsc.org |

| 1,2,4-Triazolo[3,4-a]phthalazine derivatives (e.g., compound 11h) | MGC-803, EC-9706, HeLa, MCF-7 | Exhibited good anticancer activities with IC50 values of 2.0-4.5 μM. nih.gov |

| 4-(4-chlorophenyl)-2-(4-methylphenyl)-1,2-dihydrophthalazine | NCI 60 cell line panel | Showed high efficacy with an average lg GI50 of -5.79. |

| 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazine | NCI 60 cell line panel | Showed high efficacy with an average lg GI50 of -5.57. |

Antimicrobial Activity: The versatility of the tetrahydrophthalazine structure has been leveraged to create novel antimicrobial compounds. For instance, derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) have been synthesized and tested against various bacterial and fungal strains. Additionally, new series of 1,2,4-triazolo[3,4-a]phthalazine derivatives have been developed, with many showing inhibitory activity against Staphylococcus aureus. One compound in particular demonstrated broad-spectrum activity against all tested bacterial and fungal strains. Other research has focused on synthesizing 1,2,4-triazole-5-thione and 1,3,4-thiadiazole (B1197879) derivatives bearing a phthalazinone moiety. These compounds were generally found to be active against Bacillus subtilis and fungi, with the 1,3,4-thiadiazole derivatives showing higher activity.

Table 3: Antimicrobial Activity of Tetrahydrophthalazine Derivatives

| Compound/Derivative Class | Target Microorganisms | Key Findings |

|---|---|---|

| 5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives | Various bacterial and fungal strains | Evaluated for general antimicrobial activity. |

| 1,2,4-Triazolo[3,4-a]phthalazine derivatives | Staphylococcus aureus, other bacteria and fungi | Most derivatives showed activity against S. aureus; one compound showed broad-spectrum activity. |

| 1,2,4-Triazole-5-thione and 1,3,4-Thiadiazole derivatives of phthalazinone | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, C. parapsilosis | Generally active against B. subtilis and fungi. |

Neurological Effects of this compound Based Compounds

The exploration of tetrahydrophthalazine derivatives has extended to neuroscience, particularly in the context of neurodegenerative diseases. Certain substituted 2H-indazolo[2,1-b]phthalazine-triones have demonstrated significant inhibitory effects against key enzymes implicated in neurological function. Specifically, these compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are primary targets in the management of Alzheimer's disease.

Table 4: Neurological Enzyme Inhibition by Phthalazine Derivatives

| Compound Class | Target Enzyme | Potency (Ki values) |

|---|---|---|

| 2H-indazolo[2,1-b]phthalazine-triones | Acetylcholinesterase (AChE) | 47.26 ± 9.62 to 72.05 ± 19.47 nM |

| 2H-indazolo[2,1-b]phthalazine-triones | Butyrylcholinesterase (BChE) | 65.03 ± 9.88 to 102.83 ± 25.04 nM |

Immunomodulatory Properties (e.g., Sodium Nucleinate/Tamerit®)

Sodium Nucleinate, a derivative of 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione registered as Tamerit®, is recognized for its immunomodulatory properties. americanelements.comnih.gov It has demonstrated a potent suppressive effect on lipopolysaccharide (LPS)-stimulated mononuclear cells. nih.gov In in-vitro studies with human peripheral blood mononuclear cells (PBMNCs), Sodium Nucleinate led to a decreased response in the production of key inflammatory cytokines such as TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). nih.gov Furthermore, in in-vivo mouse models of LPS-induced sepsis, the compound was shown to be an efficient inhibitor of sepsis development by decreasing plasma inflammatory cytokine production. nih.gov These findings highlight its potential as an inhibitor of multiple inflammatory cytokine secretions, showcasing its dual immunomodulatory and anti-inflammatory capabilities. nih.gov

Enzyme Inhibition Studies and Therapeutic Potential

The this compound scaffold has proven to be a versatile template for designing inhibitors of various enzymes, highlighting its broad therapeutic potential.

Derivatives of 2,3-dihydrophthalazine-1,4-dione have been identified as potent and selective dual inhibitors of the mono-ADP-ribosyltransferases PARP10 and PARP15. Certain functionalized versions of this scaffold, featuring cycloalkyl, o-fluorophenyl, and thiophene (B33073) rings, yielded IC50 values in the 130-160 nM range against PARP10, making them some of the most potent inhibitors reported to date. In the context of cancer, 2,3-dihydrophthalazine-1,4-dione and its N-butyl derivative have been shown to inhibit enzymes in the de novo purine (B94841) pathway, specifically IMP dehydrogenase and PRPP amido transferase, as well as dihydrofolate reductase and thymidylate synthetase in L1210 lymphoid leukemia cells. rsc.org

Additionally, complex fused-ring systems like 2H-indazolo[2,1-b]phthalazine-triones have been evaluated against a panel of metabolic enzymes, showing inhibitory activity against human carbonic anhydrase isoforms (hCA I and II) and α-glycosidase, in addition to their effects on cholinesterases.

Table 5: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Potency/Effect |

|---|---|---|

| 2,3-Dihydrophthalazine-1,4-diones | PARP10, PARP15 | IC50 values of 130-160 nM for PARP10. |

| 2,3-Dihydrophthalazine-1,4-dione | IMP dehydrogenase, PRPP amido transferase | Primary sites of action in L1210 leukemia cells. rsc.org |

| 2,3-Dihydrophthalazine-1,4-dione | Dihydrofolate reductase, Thymidylate synthetase | Secondary sites of inhibition. rsc.org |

| 4a,5,8,8a-tetrahydrophthalazinon-1-ones | Phosphodiesterase 4 (PDE4) | Inhibit LPS-induced TNF-α release similar to known PDE4 inhibitors. nih.gov |

| 2H-indazolo[2,1-b]phthalazine-triones | Carbonic Anhydrase I (hCA I) | Ki values of 185.92 ± 36.03 to 294.82 ± 50.76 nM. |

| 2H-indazolo[2,1-b]phthalazine-triones | Carbonic Anhydrase II (hCA II) | Ki values of 204.93 ± 46.90 to 374.10 ± 83.63 nM. |

| 2H-indazolo[2,1-b]phthalazine-triones | α-Glycosidase (α-Gly) | Ki values of 937.16 ± 205.82 to 1021.83 ± 193.66 nM. |

Applications in Materials Science and Engineering

Based on the available research, the scientific focus on this compound and its derivatives has been overwhelmingly concentrated on its biomedical and pharmaceutical applications. There is currently limited published information regarding its specific applications in the fields of materials science and engineering. The existing literature primarily details its synthesis and biological evaluation as a scaffold for therapeutic agents rather than as a monomer or component for polymers or advanced materials.

As Building Blocks for Advanced Organic Materials

The stable yet reactive nature of the this compound core makes it an attractive starting point for the synthesis of more complex molecular architectures. Researchers are investigating its potential in the creation of novel polymers and other organic materials with tailored electronic and physical properties. The ability to introduce various functional groups onto the tetrahydrophthalazine skeleton allows for the fine-tuning of these properties, opening avenues for its use in areas such as electronics and materials science. While direct applications in conductive polymers are still under exploration, the fundamental structure of phthalazine derivatives is recognized for its contribution to the development of diverse heterocyclic compounds.

Integration into Polycyclic Heteroaromatic Compounds

The fusion of the this compound ring system with other aromatic or heteroaromatic rings leads to the formation of polycyclic heteroaromatic compounds. These larger, more complex molecules are of significant interest due to their potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of such compounds often involves the strategic modification of the tetrahydrophthalazine precursor to facilitate annulation reactions, thereby extending the conjugated π-system and influencing the material's optoelectronic properties. Phthalazine derivatives, in a broader sense, are utilized as building blocks for the synthesis of various fused heterocyclic compounds nih.govrsc.org.

Use in Dyes and Pigments

The chromophoric properties of certain this compound derivatives make them candidates for use in the synthesis of dyes and pigments. The introduction of auxochromic and chromophoric groups onto the phthalazine backbone can lead to the development of colored compounds with potential applications in the textile and printing industries. For instance, the conversion of an amino group on a phthalazine derivative to an azo group (–N=N–) can yield azo dyes, a widely used class of colorants rdd.edu.iq. Azo dyes are known for their vibrant colors and are used extensively in various industrial applications wikipedia.orgjchemrev.com.

Analytical Chemistry Applications

The unique chemical properties of this compound derivatives have led to their exploration in the field of analytical chemistry, particularly in the development of sensitive detection reagents and as matrices for advanced mass spectrometry techniques.

As Components in Detection Reagents (e.g., Forensic Applications of Luminol (B1675438) Derivatives)

A notable application of phthalazine-related structures is in the field of chemiluminescence, exemplified by luminol (5-amino-2,3-dihydro-1,4-phthalazinedione). Luminol is renowned for its use in forensic science to detect trace amounts of blood, as the iron in hemoglobin catalyzes a chemiluminescent reaction, producing a characteristic blue glow. The core structure of luminol is a dihydrophthalazinedione, which is closely related to this compound. This structural similarity suggests the potential for developing other this compound derivatives as novel chemiluminescent probes for various analytical applications ekb.egnih.govnih.gov. The synthesis of such probes often involves modifying the phthalazine ring to enhance sensitivity, selectivity, and the wavelength of the emitted light.

As MALDI Matrices for Metabolomics Research

In the field of metabolomics, a significant advancement has been the use of a this compound derivative as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Specifically, 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) has been identified as a highly effective MALDI matrix for the analysis of small molecules.

Conventional organic matrices used in MALDI-MS often produce strong background interference, which can hinder the detection of low molecular weight analytes. DTCA addresses this issue by exhibiting strong UV absorption, minimal matrix background interference, and high ionization efficiency for metabolites, along with good reproducibility rdd.edu.iqgoogle.comnih.gov. These properties make it particularly suitable for enhancing the detection of a wide range of metabolites in biological samples.

A study demonstrated the successful application of DTCA in analyzing endogenous metabolites in the serum of mice exposed to the insecticide imidacloprid. The use of DTCA as a MALDI matrix, combined with machine learning algorithms, enabled the clear differentiation between the exposed and control groups and led to the identification of 39 potential biomarkers rdd.edu.iq.

Below is a table summarizing the key advantages of DTCA as a MALDI matrix:

| Feature | Advantage | Reference |

| Strong UV Absorption | Efficient energy absorption from the laser, facilitating analyte desorption and ionization. | rdd.edu.iq |

| Low Background Interference | Cleaner mass spectra in the low molecular weight range, improving the signal-to-noise ratio for small molecule detection. | rdd.edu.iqgoogle.com |

| High Ionization Efficiency | Enhanced sensitivity for a variety of metabolites. | rdd.edu.iq |

| Good Reproducibility | Reliable and consistent results across multiple experiments. | rdd.edu.iq |

Agrochemical Applications of this compound Derivatives

The structural diversity of phthalazine derivatives has prompted investigations into their potential use in agriculture. While specific applications of this compound are still an emerging area of research, related heterocyclic compounds have shown promise as active ingredients in pesticides. For example, some tetrahydrophthalimide compounds, which share structural similarities, have been investigated for their herbicidal activity google.com. Furthermore, the incorporation of hydrazone substructures into phthalamide (B166641) derivatives has been shown to yield compounds with good insecticidal activity against pests like peach aphids and diamondback moths nih.gov. These findings suggest that derivatives of this compound could be promising candidates for the development of new herbicides and insecticides with novel modes of action. Further research in this area is warranted to explore the full potential of this class of compounds in crop protection.

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydrophthalazine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Research into 1,2,3,4-tetrahydrophthalazine is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. mgesjournals.comrsc.org

Key emerging trends include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or "neat," minimizes the use of volatile organic compounds, which are often toxic and environmentally harmful. Mechanochemical methods, such as ball-milling, are being explored for the synthesis of N-heterocycles. mdpi.commdpi.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, enhancing efficiency and atom economy. One-pot, three-component syntheses of novel dihydrophthalazine-1,4-diones have been developed using green catalysts like L-proline in environmentally friendly solvents like ethanol (B145695). researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysts. nih.gov

These sustainable methodologies are revolutionizing the synthesis of phthalazine (B143731) derivatives, making the processes more economically viable and environmentally responsible. rsc.org

Advanced Functionalization Strategies for Enhanced Bioactivity and Material Properties

The versatility of the this compound scaffold lies in its potential for functionalization, allowing for the fine-tuning of its chemical and physical properties. Researchers are actively exploring novel strategies to introduce diverse functional groups to enhance the bioactivity and material characteristics of its derivatives.

Derivatives of 2,3-dihydrophthalazine-1,4-dione have shown significant cytotoxic activity against various cancer cell lines, including murine leukemia and human Tmolt3 leukemia. nih.gov Further functionalization aims to improve this potency and selectivity. Studies have shown that introducing different substituents can modulate the biological activity; for example, N-butyl-2,3-dihydrophthalazine-1,4-dione has been investigated for its mode of action in inhibiting DNA and RNA synthesis in tumor cells. nih.gov The core structure is a vital component in several commercially available drugs, highlighting its importance in medicinal chemistry. ekb.eg

In materials science, the focus is on synthesizing derivatives with unique optical, electronic, or thermal properties. The introduction of specific functional groups can lead to the development of novel chemosensors, organic light-emitting diodes (OLEDs), and other advanced materials.

Deeper Mechanistic Understanding of this compound Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. dntb.gov.uarsc.org Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction pathways. mdpi.com

Computational approaches, such as Density Functional Theory (DFT), allow researchers to model reaction intermediates, transition states, and energy profiles. nih.govsmu.edunih.gov This provides insights into the factors that control reaction outcomes, such as selectivity and yield. For instance, the United Reaction Valley Approach (URVA) can partition a reaction path into distinct phases, revealing the sequence of bond-breaking and bond-forming events. nih.govsmu.edu